1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18268954
InChI: InChI=1S/C9H17NO/c10-9(3-4-9)7-8-1-5-11-6-2-8/h8H,1-7,10H2
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC18268954

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-(oxan-4-ylmethyl)cyclopropan-1-amine
Standard InChI InChI=1S/C9H17NO/c10-9(3-4-9)7-8-1-5-11-6-2-8/h8H,1-7,10H2
Standard InChI Key FGZFNQLYYXQMSU-UHFFFAOYSA-N
Canonical SMILES C1COCCC1CC2(CC2)N

Introduction

Chemical Identity and Structural Features

1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine (IUPAC: 1-(oxan-4-ylmethyl)cyclopropan-1-amine) is a bicyclic amine with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. Its structure combines a rigid cyclopropane ring connected via a methylene bridge to a tetrahydropyran (THP) oxygen heterocycle, creating a stereochemically constrained scaffold.

Key Structural Attributes:

  • Cyclopropane Ring: Imparts angular strain and conformational rigidity, potentially enhancing binding selectivity to biological targets.

  • Tetrahydropyran Moiety: Contributes to solubility via its ether oxygen while providing a semi-rigid spatial orientation.

  • Primary Amine: Serves as a hydrogen bond donor/acceptor, critical for molecular interactions in biological systems .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
SMILES NotationC1COCCC1CC2(CC2)N
InChI KeyFGZFNQLYYXQMSU-UHFFFAOYSA-N
PubChem CID66026872

Structural analogs, such as 1-(tetrahydro-2H-pyran-4-yl)cyclopropanamine (PubChem CID: 57790295), differ by the absence of the methylene bridge, reducing molecular weight to 141.21 g/mol . This minor structural variation significantly impacts three-dimensional conformation and potential bioactivity.

Synthesis and Manufacturing

The synthesis of 1-((tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine involves multi-step organic transformations, leveraging strategies common in heterocyclic chemistry.

Key Synthetic Routes

Route 1: Reductive Amination

  • Aldehyde Intermediate Preparation: Oxidation of (tetrahydro-2H-pyran-4-yl)methanol to (tetrahydro-2H-pyran-4-yl)methanal using Dess-Martin periodinane .

  • Cyclopropane Formation: Reaction of the aldehyde with a cyclopropanamine precursor via [2+1] cycloaddition or Corey-Chaykovsky epoxidation.

  • Reductive Amination: Sodium triacetoxyborohydride (STAB)-mediated coupling of intermediates under acidic conditions .

StepReagents/ConditionsYield*
Aldehyde OxidationDess-Martin periodinane, DCM78%
Reductive AminationSTAB, DCE, acetic acid65%
Boc DeprotectionTFA/DCM (1:1), rt, 2h92%

*Theoretical yields based on analogous procedures in .

Physicochemical and Stability Profiles

  • Solubility: Moderate lipophilicity (cLogP ≈ 1.2) suggests balanced aqueous/organic solubility, favorable for blood-brain barrier penetration.

  • Stability: The cyclopropane ring’s strain may render the compound susceptible to ring-opening under strongly acidic or basic conditions.

  • Stereochemistry: The THP ring’s chair conformation positions the methylcyclopropane group axially, influencing molecular interactions .

Research Gaps and Future Directions

  • Synthetic Optimization: Improve yields in reductive amination steps via solvent screening (e.g., dichloroethane vs. THF) .

  • Biological Profiling: Prioritize D3R/MOR binding assays and functional cAMP accumulation studies.

  • Metabolic Stability: Assess cytochrome P450 interactions using human liver microsomes.

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